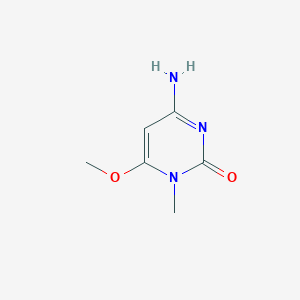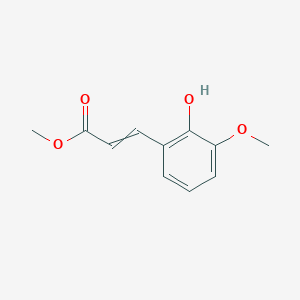![molecular formula C14H20ClNO3 B14366245 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide CAS No. 90257-33-3](/img/structure/B14366245.png)
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide is an organic compound with a complex structure that includes a chloro, ethoxy, and methoxymethyl group attached to a phenyl ring, along with a 2-methylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide typically involves multiple steps. One common approach is to start with the appropriate substituted benzene derivative and introduce the chloro, ethoxy, and methoxymethyl groups through a series of reactions such as halogenation, etherification, and methylation. The final step involves the formation of the amide bond through a reaction with 2-methylpropanoyl chloride under suitable conditions, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The process would also need to include steps for purification, such as recrystallization or chromatography, to obtain the final product in a form suitable for its intended applications.
化学反応の分析
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, ethoxy, and methoxymethyl groups can influence its binding affinity and specificity for these targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-[3-Chloro-4-methoxyphenyl]-2-methylpropanamide
- N-[3-Chloro-4-ethoxyphenyl]-2-methylpropanamide
- N-[3-Chloro-4-(methoxymethyl)phenyl]-2-methylpropanamide
Uniqueness
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide is unique due to the specific combination of functional groups attached to the phenyl ring. This combination can result in distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
90257-33-3 |
|---|---|
分子式 |
C14H20ClNO3 |
分子量 |
285.76 g/mol |
IUPAC名 |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C14H20ClNO3/c1-5-19-13-10(8-18-4)6-11(7-12(13)15)16-14(17)9(2)3/h6-7,9H,5,8H2,1-4H3,(H,16,17) |
InChIキー |
QINRUQHMHRLKGC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1Cl)NC(=O)C(C)C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



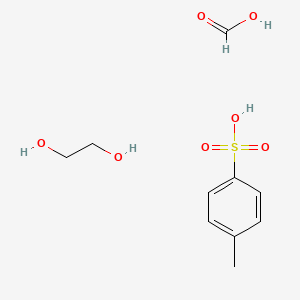
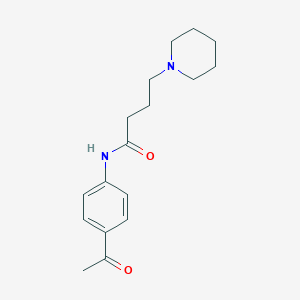
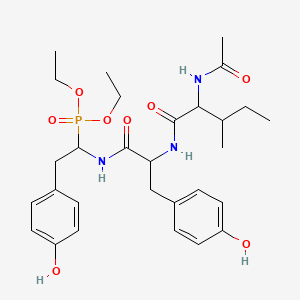
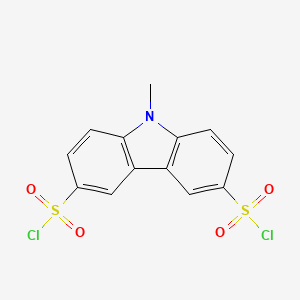
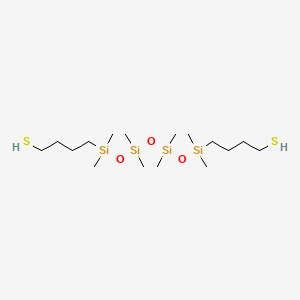
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)


![Methyl [(4-nitrophenoxy)sulfonyl]carbamate](/img/structure/B14366236.png)
